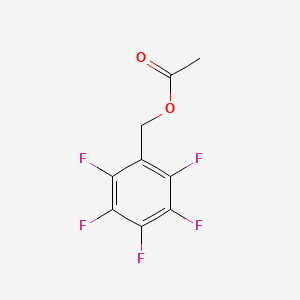

Pentafluorobenzyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-3(15)16-2-4-5(10)7(12)9(14)8(13)6(4)11/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWSXTXKQABCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-93-9 | |

| Record name | Benzenemethanol, 2,3,4,5,6-pentafluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of Pentafluorobenzyl Acetate

Esterification Routes for the Preparation of Pentafluorobenzyl Acetate (B1210297)

The formation of pentafluorobenzyl acetate can be achieved through classical esterification reactions, including direct methods and transesterification.

Direct esterification involves the reaction of pentafluorobenzyl alcohol with acetic acid or its anhydride (B1165640). This reaction is typically catalyzed by an acid. The general mechanism, known as Fischer esterification, involves the protonation of the carboxylic acid's carbonyl group by an acid catalyst, which enhances the carbonyl carbon's electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com

While specific studies detailing the direct synthesis of this compound are not abundant, the principles are well-established from analogous reactions, such as the esterification of benzyl (B1604629) alcohol with acetic acid. researchgate.netanalis.com.my In these cases, various catalysts can be employed to drive the equilibrium towards the product. The reaction is reversible, and often an excess of one reactant or the removal of water is necessary to achieve high yields. masterorganicchemistry.com

A related synthesis involves the reaction of pentafluorobenzyl alcohol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in refluxing toluene (B28343) to produce pentafluorobenzyl acetoacetate (B1235776), demonstrating a direct acylation of the alcohol. kit.edu

Table 1: Representative Catalysts for the Direct Esterification of Benzyl Alcohol with Acetic Acid

| Catalyst | Conditions | Conversion/Yield | Reference |

|---|---|---|---|

| Porous Phenolsulphonic Acid-Formaldehyde Resin (PAFR) | 0.7 mol% catalyst, 50 °C, 12 h | 94% isolated yield | researchgate.net |

| Zeolite HX (from Kaolin) | Acetic acid:Benzyl alcohol molar ratio 1:4, 110 °C, 720 min | ~58.5% conversion | analis.com.my |

Transesterification is another viable route for synthesizing esters, involving the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. aocs.org For this compound, this could involve reacting pentafluorobenzyl alcohol with an acetate ester like ethyl acetate or methyl acetate.

Mechanistically, base-catalyzed transesterification proceeds by the nucleophilic attack of an alkoxide (formed by the reaction of the alcohol with the base) on the carbonyl carbon of the starting ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxide and forming the new ester. aocs.org Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. aocs.org

The selective transesterification of β-keto esters over other simple esters suggests that such reactions can be highly specific, often proceeding through an enol or acylketene intermediate. nih.gov Lipase-catalyzed transesterification has also been employed for the synthesis of related chiral fluorinated esters, highlighting the potential for enzymatic routes which can offer high selectivity under mild conditions. acs.org Furthermore, the post-polymerization modification of poly(pentafluorophenyl acrylate) with various alcohols demonstrates the high reactivity of activated pentafluorophenyl esters towards transesterification. acs.org

Derivatization Reactions Yielding Pentafluorobenzyl Esters Relevant to Acetate Formation

The most common context for the formation of pentafluorobenzyl esters, including the acetate, is in analytical chemistry. Here, carboxylic acids are converted into their pentafluorobenzyl esters to enhance their volatility and detectability for gas chromatography (GC), particularly with electron capture detection (ECD) or mass spectrometry (MS). sigmaaldrich.comtandfonline.com

The primary method for this derivatization is the alkylation of a carboxylate anion with a pentafluorobenzylating agent, most commonly 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). sigmaaldrich.comthermofisher.comnih.govnih.gov The reaction involves deprotonating the carboxylic acid (like acetic acid) with a base to form the carboxylate anion, which then acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide ion. sigmaaldrich.comsigmaaldrich.com

This derivatization is widely used for the analysis of a variety of analytes, including low molecular weight carboxylic acids, phenols, and inorganic anions. dss.go.thscience.govresearchgate.net The reaction conditions, such as the choice of base, solvent, temperature, and reaction time, are optimized to achieve high derivatization efficiency. nih.gov For instance, strong bases like potassium carbonate (K2CO3) can be used to derivatize both carboxylic acids and phenols, while weaker bases may allow for more selective derivatization of carboxylic acids. sigmaaldrich.com

Table 2: Selected Conditions for Derivatization of Carboxylic Acids with Pentafluorobenzyl Bromide (PFBBr)

| Analyte Type | Reaction Conditions | Catalyst/Base | Application | Reference |

|---|---|---|---|---|

| Carboxylic acids & phenols | Acetone, 40-60 °C, 2-3 h | K2CO3, 18-crown-6 | GC/ITMS analysis of airborne acids | dss.go.th |

| Herbicidal carboxylic acids | Acetone, direct injection into GC | Triethylamine (B128534) (for acids with pKa > 4.5) | In-block derivatization for GC-ECD | tandfonline.com |

| Perfluoroalkyl carboxylic acids (PFCAs) | Alkaline conditions, optimized temperature and time | K2CO3 | GC-MS analysis in water samples | nih.gov |

| Alkyimethylphosphonic acids (nerve agent metabolites) | Toluene/water, pH 4.5, 85 °C | Polymer-bound tri-n-butylmethylphosphonium bromide | GC-MS analysis in biofluids | oup.com |

The formation of pentafluorobenzyl esters from PFBBr and a carboxylate is a nucleophilic substitution reaction. nih.govresearchgate.net The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the carboxylate anion attacks the electrophilic methylene (B1212753) carbon of PFBBr, leading to the displacement of the bromide leaving group. researchgate.net

Because the carboxylate anion is often generated in an aqueous phase while PFBBr is in an organic solvent, the reaction is frequently performed under phase-transfer catalysis (PTC) conditions. mdpi.comjst.go.jp Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) hydrogen sulfate) or crown ethers (e.g., 18-crown-6), facilitate the transfer of the carboxylate anion from the aqueous phase to the organic phase where the reaction with PFBBr occurs. sigmaaldrich.comsigmaaldrich.com The crown ether, for example, complexes the cation (like K+), making the associated carboxylate anion "naked" and highly reactive in the organic solvent. sigmaaldrich.comsigmaaldrich.com

The efficiency of the derivatization can be influenced by several factors:

pKa of the Acid : The acidity of the carboxylic acid affects the ease of forming the nucleophilic carboxylate. For less acidic carboxylic acids (pKa > 4.5), a stronger base or catalyst like triethylamine may be required to achieve good yields. tandfonline.com

Catalyst : The choice of phase-transfer catalyst can significantly impact reaction efficiency and speed. Various quaternary phosphonium (B103445) and ammonium salts have been evaluated, with their effectiveness depending on the specific application. mdpi.commurdoch.edu.au

Reaction Conditions : Temperature and reaction time are critical parameters. While some in-situ methods rely on the high temperatures of the GC injection port tandfonline.com, most procedures involve heating for a set period, from minutes to hours, to ensure complete reaction. dss.go.thmurdoch.edu.au

Table 3: Common Phase-Transfer Catalysts (PTCs) in Pentafluorobenzylation

| Catalyst | Catalyst Type | Mechanism of Action | Typical Application | Reference |

|---|---|---|---|---|

| 18-Crown-6 | Crown Ether | Complexes potassium ions, enhancing anion reactivity in organic phase. | Derivatization of phenols and carboxylic acids. | sigmaaldrich.comsigmaaldrich.comdss.go.th |

| Tetrabutylammonium hydrogen sulfate | Quaternary Ammonium Salt | Forms an ion pair with the analyte anion, facilitating its transfer to the organic phase. | Extractive alkylation of drugs from biological matrices. | sigmaaldrich.comsigmaaldrich.com |

| Polymer-bound tri-n-butylmethylphosphonium bromide | Polymer-Bound Phosphonium Salt | Acts as a solid-phase catalyst in a three-phase system (aqueous-organic-solid), simplifying product cleanup. | Derivatization of phosphonic acids and herbicides. | oup.comoup.commdpi.comjst.go.jp |

Chemical Reactivity and Mechanistic Pathways of this compound

The chemical reactivity of this compound is characterized by two main features: the ester functional group and the pentafluorobenzyl moiety.

Like other esters, this compound can undergo nucleophilic acyl substitution. youtube.comkhanacademy.org The most common reaction of this type is hydrolysis, which can be catalyzed by either acid or base, to yield pentafluorobenzyl alcohol and acetic acid. Base-catalyzed hydrolysis (saponification) is irreversible and involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Acid-catalyzed hydrolysis is a reversible process that is the microscopic reverse of Fischer esterification. youtube.com The stability of PFB derivatives against hydrolysis is a key consideration in their use in analytical methods. dphen1.comresearchgate.net

The pentafluorobenzyl group itself can also participate in reactions. The highly electron-withdrawing nature of the pentafluorophenyl ring makes the fluorine atom at the para position susceptible to nucleophilic aromatic substitution. This has been demonstrated in polymers like poly(pentafluorobenzyl methacrylate) and poly(pentafluorobenzyl 2-ylidene-acetate), which can be modified post-polymerization by reacting them with thiols. kit.eduacs.org This para-fluoro-thiol reaction offers a pathway to further functionalize molecules containing the pentafluorobenzyl group. However, this reactivity is highly selective towards certain nucleophiles like thiols and amines, while others like bromide or iodide show no reaction. acs.org

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of an ester is its ability to resist decomposition in the presence of water. uv.es This process, known as hydrolysis, cleaves the ester bond to yield a carboxylic acid and an alcohol. uomustansiriyah.edu.iqlibretexts.org For this compound, this would result in acetic acid and pentafluorobenzyl alcohol. The rate of this degradation is influenced by several factors, including pH, temperature, and the electronic properties of the molecule. nih.gov

The pentafluorophenyl group is strongly electron-withdrawing, which increases the electrophilicity (the partial positive charge) of the ester's carbonyl carbon. This heightened electrophilicity generally makes the carbonyl group more susceptible to attack by nucleophiles, including water. scholaris.ca Therefore, it is expected that this compound would be more prone to hydrolysis compared to its non-fluorinated analog, benzyl acetate. In acidic conditions, the carbonyl oxygen is protonated, further activating the ester for nucleophilic attack by water. libretexts.org In basic conditions, the direct attack of the stronger hydroxide ion nucleophile leads to a base-promoted hydrolysis, often called saponification. libretexts.org

While the electronic effects suggest a susceptibility to hydrolysis, specific kinetic data such as rate constants or degradation half-life for this compound are not extensively detailed in the reviewed literature. The stability can be generally understood by considering the factors summarized in the table below.

Table 1: Factors Influencing the Hydrolytic Stability of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases at low and high pH | Acid catalysis (low pH) or direct attack by OH- (high pH) enhances the reaction rate. nih.gov |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed. uv.es |

| Electron-Withdrawing Groups | Increases rate | The C₆F₅ group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. scholaris.ca |

| Solvent | Dependent on polarity and water content | The presence of water is necessary for hydrolysis to occur. |

Nucleophilic Attack on the Ester Carbonyl Center

Nucleophilic acyl substitution is a characteristic reaction of esters. uomustansiriyah.edu.iqmasterorganicchemistry.com This pathway involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. masterorganicchemistry.com In the case of this compound, this would involve the displacement of the pentafluorobenzyloxy group.

However, a remarkable feature of the chemistry of pentafluorobenzyl-containing esters is the competing and often dominant reactivity of the pentafluorophenyl (PFP) ring. Research on the closely related poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA) has shown that reactions with various strong nucleophiles, such as amines and thiols, proceed with complete substitution of the para-fluorine atom on the aromatic ring without any observable cleavage of the ester bond. surrey.ac.ukacs.orgresearchgate.net This indicates that for many common nucleophiles, the activation of the PFP ring towards nucleophilic aromatic substitution provides a much more favorable reaction pathway than attack at the ester carbonyl center. This high selectivity makes the PFP moiety a versatile handle for modification while preserving the ester linkage.

Reactions Involving the Pentafluorophenyl Moiety (e.g., para-fluoro substitution, if applicable)

The most significant and synthetically useful transformations of this compound involve the pentafluorophenyl ring. The five electron-withdrawing fluorine atoms make the aromatic ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAᵣ). researchgate.net This reactivity is highly regioselective, with nucleophilic attack occurring almost exclusively at the C-4 (para) position. surrey.ac.ukresearchgate.net

This high reactivity and selectivity have been extensively demonstrated in polymer chemistry, where the pentafluorobenzyl group serves as a versatile platform for post-polymerization modification. researchgate.netkit.edu The reaction of poly(pentafluorobenzyl methacrylate) with a range of thiols and amines proceeds rapidly and quantitatively under mild conditions to replace the para-fluorine atom. acs.org This specific transformation with thiols is often termed the para-fluoro-thiol reaction (PFTR). researchgate.netkit.edu

The reaction is typically carried out in the presence of a base, which deprotonates the nucleophile (e.g., a thiol to a thiolate), making it more reactive. researchgate.net The resulting nucleophile then attacks the electron-deficient ring. These reactions are notable for their high efficiency and clean conversion, often proceeding to completion in under an hour at room temperature. acs.orgresearchgate.net

Table 2: Representative para-Fluoro Substitution Reactions on the Pentafluorobenzyl Moiety

| Nucleophile Type | Example Nucleophile | Base | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Thiols | Various aliphatic & aromatic thiols | Various (e.g., DBU) | Room Temp, < 1 hr | Quantitative para-fluoro substitution | acs.orgresearchgate.netkit.edu |

| Amines (Secondary) | Various aliphatic secondary amines | - | 50–60 °C, overnight | Complete para-fluoro substitution | surrey.ac.ukacs.org |

| Amines (Primary) | Various aliphatic primary amines | - | 50–60 °C, overnight | Complete para-fluoro substitution (potential for double substitution) | surrey.ac.ukacs.orgresearchgate.net |

| (Thio)carbonylthio Reagents | Various | Base | Room Temp | para-fluoro substitution | acs.orgresearchgate.net |

Notably, attempts to modify the PFP ring with nucleophiles such as bromide, iodide, or thiourea (B124793) were unsuccessful, indicating a high degree of selective reactivity toward specific classes of nucleophiles like thiols and amines. surrey.ac.ukacs.org

Investigation of Side Reactions and Byproduct Formation During Synthesis and Transformation

The investigation of side reactions is crucial for optimizing synthetic protocols and ensuring product purity.

During Transformation: The para-fluoro substitution reactions on the pentafluorobenzyl group are remarkably clean. Studies on analogous polymer systems report that the reaction with thiols proceeds quantitatively "in the absence of any observed side reactions". acs.orgresearchgate.net This high fidelity is a significant advantage of using the pentafluorobenzyl moiety as a reactive handle.

However, a specific side reaction has been observed when using primary amines as nucleophiles. In addition to the expected substitution on a single PFP ring, a "double substitution" can occur where the primary amine reacts with the para-fluoro position of two different PFP rings, yielding a tertiary amine bridge, (−C₆F₄)₂NR. surrey.ac.ukacs.orgresearchgate.net This side reaction is not observed when secondary amines are used, as they lack the second proton required for such a bridging reaction. surrey.ac.ukacs.org

During Synthesis: this compound is typically synthesized via the esterification of pentafluorobenzyl alcohol with an acetic acid derivative, such as acetic anhydride. Esterification is a reversible reaction, and a common issue is incomplete conversion, leaving unreacted starting materials in the product mixture. google.com The use of a dehydrating agent or removal of water can drive the reaction to completion. Another potential byproduct during synthesis is the formation of bis(pentafluorobenzyl) ether through the self-condensation of two molecules of pentafluorobenzyl alcohol, particularly under acidic or high-temperature conditions.

Advanced Analytical Techniques for the Characterization and Quantification of Pentafluorobenzyl Acetate

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Pentafluorobenzyl Acetate (B1210297)

GC-MS is a powerful and widely employed technique for the analysis of volatile and semi-volatile compounds such as pentafluorobenzyl acetate. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

Optimization of Chromatographic Parameters for this compound

Achieving optimal separation of this compound from other components in a sample matrix is critical for accurate quantification. This requires careful optimization of several chromatographic parameters.

Table 1: Optimized GC-MS Parameters for this compound Analysis

| Parameter | Optimized Condition |

|---|---|

| GC Column | Zebron ZB-1 (15 m × 0.25 mm i.d., 100% dimethylpolysiosane film) |

| Injection Mode | Pulsed splitless (25 psi) |

| Carrier Gas | Helium (1.3 mL/min) |

| Oven Temperature Program | Initial 100°C, ramp 15°C/min to 160°C, then 5°C/min to 320°C (hold 5 min) |

| Injector Temperature | 320°C |

This table summarizes typical optimized parameters for the GC-MS analysis of this compound, compiled from various research findings.

The choice of a non-polar column, such as one coated with 100% dimethylpolysiloxane, is often preferred for the analysis of pentafluorobenzyl derivatives. The temperature program is designed to ensure efficient separation and elution of the analyte, starting at a lower temperature and gradually increasing to elute compounds with higher boiling points. A pulsed splitless injection technique can enhance the transfer of the analyte onto the column, thereby improving sensitivity.

Mass Spectrometric Fragmentation Analysis of this compound

Upon entering the mass spectrometer, this compound undergoes ionization, typically through electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is essential for its identification.

The primary fragmentation pathway often involves the cleavage of the bond between the benzyl (B1604629) group and the acetate moiety. A significant fragment ion observed is the pentafluorobenzyl cation (m/z 181), which is highly stable due to the electron-withdrawing nature of the fluorine atoms. Other fragments can arise from the loss of neutral molecules from this primary ion. Understanding these fragmentation patterns is crucial for developing selective ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for enhanced sensitivity and specificity.

Table 2: Characteristic Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Ion Structure/Fragment |

|---|---|

| 181 | [C6F5CH2]+ |

| 161 | [C6F5]+ |

This table lists the major fragment ions observed in the mass spectrum of this compound, providing a basis for its identification.

Application of Electron Capture Negative Ion Chemical Ionization (ECNICI) for High Sensitivity Detection of this compound

For trace-level analysis, Electron Capture Negative Ion Chemical Ionization (ECNICI) is a highly sensitive ionization technique. This compound, with its multiple fluorine atoms, is an excellent electron-capturing compound. In ECNICI, the analyte molecule captures a thermal electron, leading to the formation of a negative molecular ion. This process is highly efficient for electrophilic compounds like this compound, resulting in significantly lower detection limits compared to conventional electron ionization.

The dissociative electron capture process can also occur, where the molecule fragments upon electron capture, often leading to the loss of the pentafluorobenzyl radical. This technique can achieve attomole-level sensitivity, making it ideal for the analysis of biomolecules and drugs that have been derivatized with a pentafluorobenzyl group. The high sensitivity of ECNICI allows for the detection of analytes at femtogram levels.

Isotopomer Enrichment and Stable-Isotope Dilution Techniques for this compound Quantification

Stable-isotope dilution analysis (SIDA) is the gold standard for accurate quantification in mass spectrometry. This method involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization and fragmentation in the mass spectrometer.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample preparation, injection volume, or instrument response. This technique is particularly valuable for complex biological matrices where matrix effects can interfere with quantification.

Alternative Chromatographic and Spectrometric Methods (e.g., LC-MS) for this compound Analysis

While GC-MS is the predominant technique, liquid chromatography-mass spectrometry (LC-MS) offers a viable alternative, particularly for analytes that are thermally labile or non-volatile. Although this compound itself is amenable to GC, its use as a derivatizing agent for less volatile compounds makes LC-MS a relevant analytical platform.

In LC-MS, techniques like electron capture atmospheric pressure chemical ionization (APCI) can be employed to achieve high sensitivity for pentafluorobenzyl derivatives. This approach allows for the analysis of a broader range of molecules that are not suitable for GC analysis. The development of LC-MS/MS methods provides high selectivity and sensitivity for the quantification of various compounds derivatized with the pentafluorobenzyl moiety.

Development and Validation of Analytical Methods for this compound as a Standard or Derivative

The development of a robust analytical method requires a thorough validation process to ensure its suitability for the intended purpose. This involves assessing several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For methods employing this compound as a standard or when it is formed as a derivative, validation is crucial. Linearity is established by analyzing a series of standards at different concentrations to demonstrate a proportional response. Accuracy is determined by comparing the measured concentration to a known true value, often through the analysis of spiked samples. Precision, which reflects the closeness of repeated measurements, is assessed at different concentration levels. The LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. The stability of the derivatized analyte is also an important consideration. These validation steps ensure that the analytical method is reliable, accurate, and reproducible for the quantification of this compound or its derivatives.

Calibration and Quantification Strategies

The foundation of accurate quantification in analytical chemistry lies in the establishment of a reliable relationship between the analytical signal and the concentration of the analyte. For this compound, this is typically achieved through the use of chromatographic techniques, most notably gas chromatography coupled with mass spectrometry (GC-MS), which offers high sensitivity and selectivity. nih.govrsc.org

Internal and External Standardization

Both internal and external standard calibration methods are employed for the quantification of this compound. The choice between these methods depends on the complexity of the sample matrix and the desired level of accuracy and precision. wjarr.com

An external standard calibration involves creating a series of solutions with known concentrations of a pure this compound standard. These standards are analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration. The concentration of this compound in an unknown sample is then determined by interpolating its response from this curve. For this method to be accurate, the injection volume must be highly reproducible.

A more robust approach, particularly for complex matrices, is the internal standard calibration . wjarr.com In this method, a known amount of a compound, the internal standard (IS), is added to all samples, calibration standards, and blanks. The IS should be a compound that is chemically similar to this compound but does not interfere with its analysis. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method effectively corrects for variations in injection volume and potential matrix effects that can suppress or enhance the analyte signal. researchgate.net

Calibration Curve Models and Linearity

The relationship between concentration and response is typically modeled using a linear regression analysis. The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. pfigueiredo.orgpharmaguru.co A key parameter for assessing linearity is the coefficient of determination (R²), which should ideally be close to 1. pfigueiredo.org

For the analysis of this compound and similar compounds, a linear model is often sufficient over a specific concentration range. The following table provides an illustrative example of calibration data for a related compound, the pentafluorobenzyl derivative of methylmalonic acid, which demonstrates the typical performance of such an analytical method. nih.gov

Table 1: Example of Calibration Data for a Pentafluorobenzyl Derivative

| Concentration (µM) | Peak Area Ratio (Analyte/IS) |

|---|---|

| 2 | 0.25 |

| 4 | 0.48 |

| 6 | 0.71 |

| 8 | 0.95 |

| 10 | 1.18 |

This table is interactive. Users can sort and filter the data.

Data adapted from a study on a similar pentafluorobenzyl derivative, as specific calibration data for this compound was not available in the searched literature. nih.gov

The regression equation for this example data would be calculated to establish the precise relationship between the peak area ratio and concentration.

Assessment of Analytical Recoveries and Method Robustness

Ensuring that an analytical method is not only accurate and precise but also reliable under slightly varied conditions is paramount for its routine application. This is achieved through the assessment of analytical recoveries and method robustness.

Analytical Recoveries

Analytical recovery is a measure of the efficiency of an analytical method in extracting an analyte from a sample matrix. It is determined by analyzing a sample that has been spiked with a known amount of the analyte. The percentage of the spiked analyte that is detected by the analytical method is the recovery. researchgate.net Acceptable recovery ranges can vary depending on the complexity of the matrix and the concentration of the analyte, but are often expected to be within 80-120%. researchgate.net

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can significantly impact recovery. researchgate.net The use of an internal standard can help to mitigate some of these effects.

The following table illustrates typical recovery data for acetate from a biological matrix, providing an indication of the performance that would be expected for a well-validated method for this compound.

Table 2: Illustrative Analytical Recovery of Acetate from Plasma

| Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |

|---|---|---|

| 50 | 47.3 | 94.6 |

| 100 | 91.2 | 91.2 |

| 200 | 186.8 | 93.4 |

This table is interactive. Users can sort and filter the data.

Data is illustrative and based on a study of acetate recovery from plasma using a different derivatization method, as specific recovery data for this compound was not available. researchgate.net

Method Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. industrialpharmacist.comchromatographyonline.com It provides an indication of the method's reliability during normal usage. The robustness of a method is evaluated by systematically varying parameters such as:

GC oven temperature program

Carrier gas flow rate

Injection volume

pH of the extraction solution

Derivatization reaction time and temperature

The effect of these variations on the analytical results, such as peak area, retention time, and resolution, is then assessed. A method is considered robust if the results remain within acceptable limits despite these small changes.

The following table provides an example of a robustness study design for an HPLC method for a different acetate compound, demonstrating the types of parameters that would be evaluated for a this compound method.

Table 3: Example of a Robustness Study Design

| Parameter | Variation |

|---|---|

| Flow Rate | 0.9 mL/min, 1.0 mL/min, 1.1 mL/min |

| Mobile Phase Composition | ± 2% organic phase |

| Column Temperature | 28°C, 30°C, 32°C |

| Detection Wavelength | 251 nm, 253 nm, 255 nm |

This table is interactive. Users can sort and filter the data.

This table is based on a robustness study for Abiraterone Acetate and serves as an example of the parameters typically tested. pfigueiredo.org The results of such a study would be evaluated to ensure that none of the small variations cause a significant change in the analytical outcome.

Computational Chemistry and Theoretical Studies on Pentafluorobenzyl Acetate

Electronic Structure and Molecular Orbital Analysis of Pentafluorobenzyl Acetate (B1210297)

The electronic structure of a molecule is fundamental to its chemical and physical properties. For pentafluorobenzyl acetate, molecular orbital (MO) theory is employed to describe the distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap indicates that the molecule is more polarizable and reactive.

In this compound, the presence of the electron-withdrawing pentafluorobenzyl group is expected to significantly influence the energy of the frontier orbitals. The fluorine atoms pull electron density away from the aromatic ring, which would likely lower the energy of both the HOMO and the LUMO compared to non-fluorinated analogues. The interaction between the orbitals of the pentafluorobenzyl group and the acetate moiety will determine the precise nature and energy of the frontier orbitals. A detailed MO analysis would reveal the contribution of atomic orbitals from different parts of the molecule to the HOMO and LUMO, pinpointing the likely sites for nucleophilic and electrophilic attack.

| Molecular Orbital | Expected Influence of Substituents | Implication for Reactivity |

| HOMO | The electron-withdrawing pentafluorobenzyl group lowers the HOMO energy, making the molecule less prone to oxidation. | Reduced nucleophilicity compared to unsubstituted benzyl (B1604629) acetate. |

| LUMO | The pentafluorobenzyl group significantly lowers the LUMO energy. | Increased electrophilicity, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The precise gap would be determined by the relative lowering of the HOMO and LUMO. | A smaller gap would suggest higher reactivity, a key parameter in predicting reaction kinetics. |

This table presents expected trends based on general principles of electronic effects in organic molecules.

Density Functional Theory (DFT) Calculations for Reactivity Predictions of this compound

Density Functional Theory (DFT) is a widely used computational method for predicting the structure, properties, and reactivity of molecules. researchgate.netimist.ma DFT calculations can provide a quantitative understanding of the electronic properties of this compound and can be used to predict its behavior in chemical reactions. researchgate.netimist.ma

Several reactivity descriptors can be calculated using DFT to predict how this compound will interact with other chemical species. nih.gov These descriptors are derived from the change in energy as electrons are added to or removed from the molecule.

Key DFT-derived Reactivity Descriptors:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. A more negative chemical potential suggests a better electron acceptor.

Chemical Hardness (η): This is a measure of the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap. A harder molecule is less reactive, while a softer molecule is more reactive.

Electrophilicity Index (ω): This global reactivity index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Fukui Functions (f(r)): These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov They are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.gov

For this compound, DFT calculations would likely confirm the strong electrophilic character imparted by the pentafluorobenzyl group. The calculated electrophilicity index would be expected to be high. Furthermore, Fukui functions would allow for the identification of the specific atoms most susceptible to attack. For instance, the carbonyl carbon of the acetate group and the carbons of the pentafluorophenyl ring would be expected to be electrophilic sites.

| DFT Descriptor | Predicted Trend for this compound | Significance |

| Chemical Potential (μ) | Expected to be highly negative. | Indicates a strong tendency to accept electrons. |

| Chemical Hardness (η) | The value would depend on the HOMO-LUMO gap, but the molecule is expected to be relatively "soft" due to the potential for charge delocalization. | Suggests higher reactivity compared to more saturated, non-aromatic esters. |

| Electrophilicity Index (ω) | Predicted to be high. | Confirms the molecule's character as a potent electrophile. |

| Fukui Functions (f(r)) | Would likely show high values on the carbonyl carbon and the aromatic carbons. | Pinpoints the most probable sites for nucleophilic attack. |

This table outlines the predicted outcomes of DFT calculations based on the known electronic effects of the functional groups in this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the pentafluorophenyl ring is rigid, this compound possesses conformational flexibility primarily around the C-O-C bonds of the ester linkage and the C-C bond connecting the benzyl group to the ring. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. nih.gov

An MD simulation of this compound would involve calculating the forces between the atoms and using these forces to simulate their motion. By running the simulation for a sufficient length of time, a representative ensemble of the molecule's conformations can be generated. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them.

The conformational preferences of this compound will be influenced by a balance of steric and electronic effects. The bulky and highly electronegative fluorine atoms will create specific steric and electrostatic interactions that will favor certain rotational arrangements. For example, the orientation of the acetate group relative to the plane of the pentafluorophenyl ring will be a key conformational feature.

MD simulations can also be used to study the intermolecular interactions of this compound with other molecules, such as solvents or reactants. By simulating this compound in a box of solvent molecules, one can study how the solvent influences its conformation and how the molecule interacts with its environment. This is particularly relevant for understanding its reactivity in solution.

Prediction of Spectroscopic Properties of this compound

Computational methods can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for identifying the compound.

Predicted NMR Spectra:

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. ruc.dkchemrxiv.org

¹H NMR: The protons on the methylene (B1212753) bridge and the methyl group of the acetate would have characteristic chemical shifts. The methylene protons would be influenced by the adjacent electronegative oxygen and the pentafluorophenyl ring.

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the carbons of the pentafluorophenyl ring. The carbons attached to fluorine would exhibit large C-F coupling constants, which can also be predicted computationally.

| Atom | Predicted ¹³C NMR Chemical Shift Range (ppm) | Key Influencing Factors |

| Carbonyl Carbon (C=O) | ~170 | Electronic environment of the ester group. |

| Methylene Carbon (-CH₂-) | ~60-70 | Shielding/deshielding effects of the adjacent oxygen and the pentafluorophenyl ring. |

| Methyl Carbon (-CH₃) | ~20 | Typical range for an acetate methyl group. |

| Aromatic Carbons (C-F) | ~130-150 | Strong deshielding and C-F coupling from the attached fluorine atoms. |

This table provides estimated chemical shift ranges based on typical values for similar functional groups.

Predicted Infrared (IR) Spectrum:

The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these vibrational frequencies, which can then be compared to an experimental IR spectrum. The predicted spectrum for this compound would be expected to show strong absorption bands corresponding to:

The C=O stretch of the ester group (typically around 1740-1760 cm⁻¹).

C-O stretching vibrations of the ester.

C-F stretching vibrations of the pentafluorophenyl ring (typically in the 1100-1400 cm⁻¹ region).

Vibrations of the aromatic ring.

These computational predictions of spectroscopic properties serve as a valuable complement to experimental data, aiding in the structural elucidation and characterization of this compound.

Applications of Pentafluorobenzyl Acetate and Its Derivatization Chemistry in Applied Fields

Environmental Analytical Chemistry: Detection of Target Analytes as Pentafluorobenzyl Esters

The conversion of environmental contaminants into PFB esters is a critical step for their detection at the ultra-trace levels required for environmental monitoring and risk assessment. The PFBBr reagent is versatile, reacting with a wide array of acidic pollutants to create derivatives with superior chromatographic properties and detectability. research-solution.com

Pentafluorobenzyl bromide derivatization is extensively used for the analysis of numerous classes of organic pollutants found in complex environmental matrices like air, water, and soil. This method is particularly effective for compounds containing carboxylic acid and phenolic functional groups. research-solution.com For instance, halogenated phenols in air, water, and sediment samples can be identified and quantified after conversion to their corresponding pentafluorobenzyl ethers. One method achieved detection limits in the low microgram per kilogram (µg/kg) range for sediments and nanogram per liter (ng/L) range for water.

Phenoxy acid herbicides and fluoroacetic acid in samples such as orange juice and milk have been successfully analyzed by forming their PFB derivatives. science.gov This approach, coupled with gas chromatography with electron-capture detection (GC-ECD) or gas chromatography-mass spectrometry (GC-MS), provides high sensitivity. science.gov The technique is also a component of official methods, such as the US Environmental Protection Agency (EPA) Method 604 for the analysis of phenols in wastewater. Research has demonstrated the method's effectiveness for a range of phenols, achieving detection limits between 81.2 and 106.3 ng/L in river water for most tested compounds.

| Analyte Class | Sample Matrix | Analytical Method | Reported Detection Limit |

|---|---|---|---|

| Halogenated Phenols (Chloro-, Bromo-, Dichlorophenols) | Air | GC/MS | 0.0033 - 0.0073 µg/m³ |

| Halogenated Phenols (Chloro-, Bromo-, Dichlorophenols) | Water | GC/MS | 0.0066 - 0.0147 µg/L |

| Halogenated Phenols (Chloro-, Bromo-, Dichlorophenols) | Sediment | GC/MS | 0.33 - 0.73 µg/kg |

| Phenoxy Acid Herbicides | Beverages, Urine, Serum | GC-ECD | 0.05 - 0.10 µg/mL |

| Fluoroacetic Acid | Beverages (Orange Juice, Milk) | GC-ECD | 0.10 - 0.20 µg/mL |

| Various Phenols (e.g., 2-chlorophenol, pentachlorophenol) | River Water | GC-NCI-MS | ~100 ng/L (spiked level) |

Beyond primary pollutants, PFB derivatization is crucial for monitoring specific environmental markers, such as the metabolites of toxic compounds. These markers can indicate exposure to certain pollutants and are often present at very low concentrations in biological and environmental samples. The high sensitivity afforded by PFB derivatization makes it possible to track these substances. For example, the analysis of dialkyl organophosphates, which are metabolites of organophosphate pesticides, can be performed in biological samples like plasma and urine after derivatization with PFBBr. nih.gov This allows for the assessment of human exposure to these common insecticides. Similarly, the technique is applied to the analysis of various inorganic anions that can serve as environmental or biological markers, including nitrate (B79036) and nitrite. science.govnih.gov

Forensic and Toxicological Chemistry: Identification and Quantification of Substances via Pentafluorobenzyl Derivatization

In forensic and toxicological investigations, the unambiguous identification and precise quantification of poisons, drugs, and their metabolites in biological samples are paramount. PFB derivatization provides the necessary sensitivity and selectivity for many forensically relevant analytes, especially when coupled with tandem mass spectrometry (MS/MS). mdpi.comnih.gov

Cyanide is a highly potent and rapid-acting poison, and its detection in post-mortem samples is a critical task in forensic toxicology. Derivatization of the cyanide ion with PFBBr to form pentafluorobenzyl cyanide (PFB-CN) is a robust method for its analysis. mdpi.comnih.gov This conversion allows for sensitive detection using GC-MS, particularly with negative chemical ionization (NCI), which is highly effective for halogenated compounds. mdpi.com Recent methods utilizing GC-MS/MS have further improved selectivity, allowing for reliable confirmation of cyanide exposure with limits of detection (LOD) as low as 24 ng/mL in blood. mdpi.comnih.gov The technique has been successfully applied to determine cyanide in various matrices, including blood and soil, aiding in poisoning investigations. mdpi.comnih.gov

This derivatization strategy is also effective for related anions like thiocyanate, which can be a biomarker for cyanide exposure, and azide (B81097), another potent poison. researchgate.netdoaj.orgfyxzz.cn Furthermore, volatile sulfur compounds (VSCs), such as hydrogen sulfide, can be measured in biological matrices by derivatization with PFBBr to form bis(pentafluorobenzyl)sulfide, which is essential in cases of fatal accidents involving toxic gas inhalation. tandfonline.com

| Analyte | Sample Matrix | Analytical Method | Reported Detection/Quantification Limit |

|---|---|---|---|

| Cyanide (CN⁻) | Blood | NCI-GC-MS/MS | LOD: 24 ng/mL; LOQ: 80 ng/mL. mdpi.comnih.gov |

| Cyanide (CN⁻) | Soil | GC-NCI-MS | LOD: 0.5 ng/g. nih.gov |

| Thiocyanate (SCN⁻) | Plasma | CI-GC-MS | LOD: 50 nM. researchgate.net |

| Azide (N₃⁻) | Blood | GC-MS | LOD: 0.25 µg/mL. doaj.orgfyxzz.cn |

| Sulfide (S²⁻) | Biological Matrices | GC-MS | LOD: 0.05 µg/mL; LOQ: 0.2 µg/mL. tandfonline.com |

The application of PFBBr derivatization in forensic chemistry extends to a variety of other substances. It is a valuable tool for the analysis of drugs of abuse and their metabolites. psu.edu For example, the method has been used in the derivatization of cannabidiol (B1668261) in blood plasma. psu.edu Perfluoroacylating agents, which are structurally related to PFBBr in their use of fluorine to enhance detectability, are commonly employed for confirming amphetamine-derived designer drugs and other drugs of abuse. researchgate.netgcms.cz

The technique is also suitable for a broad spectrum of inorganic anions that may be relevant in toxicological cases. nih.gov PFBBr's ability to react with numerous classes of compounds makes it a versatile reagent in systematic toxicological analysis. science.govnih.gov

Food and Beverage Analysis: Role in Volatile Compound Profiling

The aroma and flavor of food and beverages are determined by a complex mixture of volatile organic compounds, often present at extremely low concentrations. PFB derivatization is a key enabling technique for the analysis of certain classes of these compounds, particularly highly potent, sulfur-containing aroma compounds. mdpi.comnih.gov

Volatile thiols (also known as mercaptans) are critical to the characteristic aromas of products like wine, beer, coffee, and tropical fruits. mdpi.comjfda-online.com These compounds have exceptionally low odor detection thresholds, often in the parts-per-trillion (ng/L) range. mdpi.com However, they are highly reactive and difficult to analyze directly. mdpi.com Derivatization with PFBBr converts the thiols into more stable, less polar, and more volatile derivatives that are well-suited for GC-MS analysis. mdpi.comfrontiersin.org This approach has been widely used in oenology to quantify important varietal thiols that contribute "fruity" or "tropical" notes to wines like Sauvignon blanc. nih.govcornell.edu The derivatized adducts are easily detected by mass spectrometry, and the method can be automated using techniques like headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization. frontiersin.org

In addition to thiols, the derivatization of other volatile compounds is also important. Carbonyl compounds, which can contribute to flavor instability in beverages like beer, can be analyzed after derivatization with related reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which targets the carbonyl functional group. research-solution.commdpi.com By enabling the accurate quantification of these potent odorants, PFB-based derivatization plays a significant role in quality control and product development in the food and beverage industry. jfda-online.com

Derivatization of Flavor and Aroma Compounds for GC-MS Analysis

In the analysis of complex mixtures such as food and beverages, many important flavor and aroma compounds are difficult to measure directly using Gas Chromatography-Mass Spectrometry (GC-MS) due to low volatility, poor chromatographic behavior, or low concentration. Chemical derivatization is employed to convert these analytes into more suitable forms. For this purpose, reagents containing the pentafluorobenzyl group are exceptionally valuable, though the specific agents used are typically O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and pentafluorobenzyl bromide (PFBBr), rather than pentafluorobenzyl acetate (B1210297). research-solution.com

PFBHA is a highly efficient and selective derivatizing agent for volatile carbonyl compounds (VCCs), such as aldehydes and ketones, which are crucial to the flavor profiles of fermented beverages and other foods. science.gov These compounds are often present at very low concentrations but have a significant olfactory impact. science.gov The derivatization reaction involves a nucleophilic addition of PFBHA to the carbonyl group, forming a stable oxime derivative. science.gov This process significantly increases the molecular weight and volatility of the analytes, enhancing their separation and detection by GC-MS. research-solution.com The presence of the five fluorine atoms in the PFB group makes the derivatives highly sensitive to electron capture detection (ECD), a common detector for GC. science.gov

The general reaction for the derivatization of a carbonyl compound with PFBHA is as follows: R(R')C=O + H₂NOCH₂C₆F₅ → R(R')C=NOCH₂C₆F₅ + H₂O

This method has been successfully applied to quantify a wide range of carbonyls in matrices like wine, beer, and e-liquids. science.govpubcompare.aisigmaaldrich.com For example, a GC-MS/MS method using PFBHA derivatization was developed to quantify 18 different carbonyl compounds related to oxidative off-flavors in wine. sigmaaldrich.com Similarly, PFBBr is used to derivatize other types of flavor compounds, such as thiols and carboxylic acids, by forming stable pentafluorobenzyl ethers or esters. research-solution.comoup.com

The table below lists various flavor and aroma compounds that are analyzed using PFB-based derivatization techniques.

Table 1: Flavor and Aroma Compounds Derivatized with PFB Reagents for GC-MS Analysis

| Compound Class | Example Compound | Derivatizing Reagent | Application/Matrix |

|---|---|---|---|

| Aldehydes | Formaldehyde | PFBHA | E-liquids, Wine |

| Acetaldehyde | PFBHA | E-liquids, Wine | |

| Hexanal | PFBHA | Wine | |

| Benzaldehyde | PFBHA | Wine, E-liquids | |

| Furfural | PFBHA | Wine | |

| Ketones | Acetone | PFBHA | E-liquids |

| 2,3-Butanedione (Diacetyl) | PFBHA | E-liquids | |

| Methyl ethyl ketone (MEK) | PFBHA | E-liquids | |

| Dicarbonyls | Glyoxal | PFBHA | E-liquids |

| Methylglyoxal | PFBHA | E-liquids | |

| Thiols | 3-Mercaptohexanol | PFBBr | Wine |

| 4-Methyl-4-mercapto-2-pentanone | PFBBr | Wine | |

| Carboxylic Acids | Fluoroacetic acid | PFBBr | Beverages |

| Phenoxy acid herbicides | PFBBr | Environmental Water |

Polymer Chemistry and Materials Science Utilizing Pentafluorobenzyl Acetate Moiety

The pentafluorobenzyl group is a powerful tool in polymer chemistry for creating functional and responsive materials. Monomers incorporating this moiety, such as pentafluorobenzyl methacrylate (B99206) (PFBMA) and pentafluorobenzyl acrylate (B77674) (PFBA), serve as versatile platforms for advanced polymer synthesis. These monomers contain a polymerizable (meth)acrylate group and a reactive pentafluorobenzyl handle, which can be modified after polymerization.

Polymerization Mechanisms and Kinetics of this compound-Containing Monomers

Monomers containing the pentafluorobenzyl group, like PFBMA and PFBA, are typically polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. oup.comrsc.org RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights, low dispersity (Đ), and complex architectures (e.g., block copolymers). oup.comresearchgate.net

For instance, a series of poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA) homopolymers with varying degrees of polymerization (from 28 to 132) and narrow molecular weight distributions (Đ ≤ 1.29) have been successfully prepared via the RAFT process. oup.comresearchgate.net The polymerization kinetics can be monitored to control the chain length precisely. nih.govnih.gov The pentafluorobenzyl group itself is stable under these radical polymerization conditions, allowing the reactive handle to be preserved along the polymer backbone for subsequent reactions. nih.gov

Another example involves the rhodium-catalyzed C1 polymerization of pentafluorobenzyl 2-diazoacetate, which yields poly(pentafluorobenzyl 2-ylidene-acetate) (pPFBDA). This method produces polymers with molecular weights in the range of 3000–4000 g mol⁻¹ and dispersities between 1.1 and 1.3. The polymerization process can sometimes be slow, potentially due to the steric hindrance of the bulky pentafluorobenzyl group.

Post-Polymerization Modification Strategies (e.g., para-fluoro substitution in poly(pentafluorobenzyl methacrylate))

A key feature of polymers containing the pentafluorobenzyl moiety is their capacity for efficient post-polymerization modification. The electron-withdrawing nature of the five fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction is highly regioselective, with nucleophiles preferentially attacking the carbon atom at the para position (C-4) to the benzyl (B1604629) group, displacing a fluoride (B91410) ion. oup.com This specific reaction is often termed the "para-fluoro-thiol reaction" when thiols are used as nucleophiles.

The modification of pPFBMA demonstrates this versatility. The polymer reacts quantitatively with a wide range of thiols in the presence of a base at room temperature, often in less than an hour, with no observable side reactions. oup.comresearchgate.net This high efficiency and selectivity make it a "click-like" reaction. Similarly, aliphatic amines can fully substitute the para-fluorine, although reactions with primary amines can sometimes lead to double substitution, forming tertiary amine bridges between polymer chains. oup.comresearchgate.net

This strategy allows for the precise installation of various functional groups onto the polymer backbone, transforming the initial polymer into a material with tailored properties. The table below summarizes key findings for this modification strategy.

Table 2: Post-Polymerization Modification of pPFBMA via Para-Fluoro Substitution

| Nucleophile | Reagent Type | Typical Reaction Conditions | Outcome/Observation |

|---|---|---|---|

| Thiols | Aliphatic, Aromatic | 1.1 equiv thiol, base, Room Temp, <1 hr | Quantitative substitution of para-fluoride |

| Amines (Secondary) | Aliphatic | 2.5 equiv amine, 50–60 °C, overnight | Complete substitution of para-fluoride |

| Amines (Primary) | Aliphatic | 2.5 equiv amine, 50–60 °C, overnight | Complete substitution; potential for double substitution (cross-linking) |

| Carbonylthiolates | Dithioester-based | Base, Room Temp | Enables subsequent one-pot cleavage and modification |

| Other Nucleophiles | Br⁻, I⁻, Thiourea (B124793) | - | No reaction observed, indicating high selectivity |

Applications in Functional Polymer Synthesis

The ability to easily and selectively modify polymers containing the pentafluorobenzyl group opens the door to a vast array of functional materials. By choosing the appropriate nucleophile for the para-fluoro substitution reaction, polymers with specific functionalities can be designed and synthesized. oup.com

This platform has been used to create:

pH-Responsive Polymers : By introducing amine-containing groups, the resulting polymer can exhibit solubility changes in response to pH variations. oup.com

Thermoresponsive Polymers : Grafting oligo(ethylene glycol) side chains onto the pPFBMA backbone can induce a Lower Critical Solution Temperature (LCST) in water, where the polymer becomes insoluble upon heating. oup.com Conversely, the synthesis of zwitterionic polymers through this method can lead to materials with an Upper Critical Solution Temperature (UCST), where they become soluble upon heating in water or salt solutions. oup.comresearchgate.net

Cross-linked Nanoparticles : When polymers like pPFBMA are used in polymerization-induced self-assembly (PISA), they can form nanoparticles with a reactive core. rsc.org Adding a dithiol cross-linker, such as 1,8-octanedithiol, can then be used to covalently stabilize the nanoparticle structure through para-fluoro substitution, preventing their dissociation in different solvents. rsc.org

Functional Surfaces and Biomaterials : Poly(pentafluorophenyl acrylate) (PFPA), a related polymer, can be grafted onto surfaces to create a reactive coating. These surfaces can then be functionalized by reaction with amine-containing molecules, such as antibodies for protein purification or poly(ethylene glycol) to improve biocompatibility.

This modular approach provides a powerful and straightforward route to advanced functional polymers with applications spanning from smart materials and nanotechnology to biomedical devices.

Future Research Directions and Emerging Paradigms in Pentafluorobenzyl Acetate Chemistry

Development of Novel Synthetic Pathways for Pentafluorobenzyl Acetate (B1210297)

The primary route to pentafluorobenzyl acetate involves the esterification of a carboxylic acid. libretexts.org A common method for this is the reaction of an alcohol with the carboxylic acid in the presence of an acid catalyst. libretexts.org While effective, the future of this compound synthesis lies in the development of more efficient, environmentally benign, and versatile pathways.

One area of exploration is the use of novel catalysts to drive the esterification process. For instance, iodine has been demonstrated as an efficient catalyst for the acetylation of various compounds, including the formation of this compound. researchgate.net Research into different catalytic systems could lead to milder reaction conditions, reduced reaction times, and higher yields.

Furthermore, the development of solvent-free reaction conditions (SFRC) presents a green chemistry approach to the synthesis of this compound and its derivatives. researchgate.net Eliminating the need for organic solvents reduces waste and potential environmental impact. Future research will likely focus on optimizing SFRC for a broader range of substrates and scaling up these processes for industrial applications.

Another promising avenue is the exploration of alternative acetyl group transfer agents. While acetic anhydride (B1165640) is a common reagent, isopropenyl acetate and vinyl acetate have also been investigated. researchgate.net The reactivity of these agents can be influenced by the presence of the pentafluorophenyl group, suggesting that a deeper understanding of these interactions could lead to the design of more effective synthetic strategies. researchgate.net

Exploration of Advanced Derivatization Reagents and Methodologies Based on the Pentafluorobenzyl Moiety

The pentafluorobenzyl (PFB) group is a cornerstone of derivatization in chromatography, particularly for enhancing the sensitivity of detection. libretexts.orgresearchgate.net The workhorse reagent in this area is pentafluorobenzyl bromide (PFB-Br), which is highly effective for derivatizing a wide range of analytes including carboxylic acids, alcohols, thiols, and sulfonamides. libretexts.orgfishersci.be

Future research is focused on expanding the toolkit of PFB-based derivatization reagents to target a wider array of functional groups and to improve reaction specificity and efficiency. This includes the development of reagents with different leaving groups to modulate reactivity and the synthesis of novel PFB-containing structures with tailored properties. For example, N,N'-bis(pentafluorobenzyl)-DPP has been used as an electrophile in reactions with thiols and phenols, demonstrating the versatility of the pentafluorobenzyl group in creating new derivatives. beilstein-journals.org

Moreover, there is a growing interest in "extractive derivatization" techniques, where the derivatization and extraction of the analyte occur simultaneously. This approach has been successfully applied to the analysis of methylmalonic acid in serum using PFB-Br and a phase-transfer catalyst. mdpi.com The development of new phase-transfer catalysts and optimization of reaction conditions for a broader range of matrices are key areas for future investigation.

The table below summarizes some of the key derivatization reagents based on the pentafluorobenzyl moiety and their applications.

| Derivatization Reagent | Analyte Class | Analytical Technique |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, Alcohols, Thiols, Sulfonamides, Inorganic anions | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) |

| Pentafluorobenzoyl chloride (PFBzoyl-Cl) | Amines | GC-MS |

| Pentafluoropropionic anhydride (PFPA) | Amines | GC-MS |

Integration with High-Throughput Analytical Platforms for this compound Detection

The demand for rapid and efficient analysis of large numbers of samples has driven the development of high-throughput analytical platforms. The integration of this compound derivatization with these platforms is a critical area of future research. This involves automating the derivatization process and coupling it seamlessly with modern analytical instrumentation.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of a wide range of compounds. The derivatization of short-chain fatty acids to their pentafluorobenzyl esters, including this compound, has been shown to be effective for their quantification by LC-MS/MS. nih.gov Future work will likely focus on optimizing these methods for speed and sensitivity, as well as expanding the range of analytes that can be analyzed using this approach.

Gas chromatography-mass spectrometry (GC-MS) is another key technique where PFB derivatization plays a crucial role. The development of stable-isotope dilution GC-MS methods, which utilize isotopically labeled internal standards, provides highly accurate and precise quantification. nih.gov The application of these methods in high-throughput settings, such as in clinical diagnostics and metabolomics research, is a significant area of future development. This will require the development of robust and automated sample preparation protocols.

Investigation of Unexplored Reaction Mechanisms and Applications of this compound

While the primary application of this compound is in analytical derivatization, there is potential for its use in other areas of chemistry. The unique electronic properties of the pentafluorophenyl group can influence the reactivity of the acetate moiety, opening up possibilities for its use as a reagent in organic synthesis.

One area of interest is the study of nucleophilic aromatic substitution (SNAr) reactions involving the pentafluorobenzyl group. Research has shown that N,N'-bis(pentafluorobenzyl)-DPP can undergo SNAr reactions with thiols and phenols under mild conditions. beilstein-journals.org This suggests that this compound could potentially participate in similar reactions, leading to the synthesis of novel compounds.

Furthermore, the pentafluorophenyl ring can exhibit unusual and intriguing behavior in chemical reactions. researchgate.net A deeper understanding of the reaction mechanisms involving this compound could uncover new synthetic transformations and applications. For example, the role of the pentafluorophenyl group in influencing the reactivity of adjacent functional groups is an area that warrants further investigation.

The table below highlights some of the established and potential applications of this compound and related compounds.

| Application | Description |

| Analytical Derivatization | Enhances volatility and detector response for GC and LC analysis. libretexts.orgresearchgate.net |

| Organic Synthesis | Potential as a reactant in nucleophilic aromatic substitution and other reactions. beilstein-journals.org |

| Material Science | The incorporation of fluorinated groups can impart desirable properties to materials. sigmaaldrich.com |

Computational Chemistry for Predictive Modeling in this compound Research

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. In the context of this compound research, computational methods can be used to:

Model Reaction Mechanisms: Theoretical calculations can provide insights into the transition states and energy barriers of reactions involving this compound, aiding in the optimization of synthetic pathways and the design of new reactions.

Predict Physicochemical Properties: Properties such as volatility, solubility, and chromatographic retention times can be predicted using computational models. This information is valuable for method development in analytical chemistry.

Design Novel Reagents: Computational screening can be used to identify new derivatization reagents with improved properties, such as enhanced reactivity or selectivity.

The use of computational chemistry can accelerate the pace of research by allowing for the in-silico evaluation of new ideas before they are tested in the laboratory. As computational methods become more accurate and accessible, their role in this compound research is expected to grow significantly.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pentafluorobenzyl acetate, and what factors influence the reaction yield?

- Methodological Answer : this compound is synthesized via esterification of pentafluorobenzyl alcohol with acetic anhydride or acetyl chloride. The reaction typically employs a base catalyst (e.g., pyridine) under anhydrous conditions. Key factors affecting yield include:

- Reagent purity : Use of high-purity pentafluorobenzyl alcohol (≥99%) to minimize side reactions .

- Temperature : Optimal reaction temperatures range from 60–80°C to balance reaction rate and decomposition risks.

- Solvent choice : Dichloromethane or ethyl acetate is preferred for solubility and ease of purification .

- Post-synthesis purification : Column chromatography or recrystallization is critical to isolate the product from unreacted reagents .

Q. How is this compound utilized in derivatization processes for gas chromatography-mass spectrometry (GC-MS) analysis?

- Methodological Answer : this compound acts as a derivatizing agent to enhance the volatility and detectability of polar analytes (e.g., carboxylic acids, phenols). The protocol involves:

- Reaction conditions : Mix the analyte with this compound in acetone or ethyl acetate, adjust pH to 5–7, and heat at 65–70°C for 1–2 hours .

- Extraction : Post-derivatization, excess reagent is removed via liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) .

- GC-MS parameters : Use a nonpolar column (e.g., HP-1) with a temperature ramp (70–270°C) and negative chemical ionization (NCI) for sensitive detection of derivatives .

Advanced Research Questions

Q. What strategies can be employed to optimize the derivatization efficiency of this compound in complex biological matrices?

- Methodological Answer :

- Matrix cleanup : Pre-treat samples with SPE cartridges (e.g., Oasis HLB) to remove lipids and proteins that interfere with derivatization .

- Catalyst use : Crown ethers (e.g., 18-crown-6) improve reaction rates by stabilizing intermediates in polar matrices .

- Isotopic labeling : Introduce deuterated internal standards (e.g., d5-N-EtFOSAA) to correct for matrix effects during quantification .

- Reaction time optimization : Kinetic studies (e.g., sampling at 30-minute intervals) identify plateau phases to avoid under-/over-derivatization .

Q. How do pentafluorobenzyl derivatives compare to other derivatizing agents in terms of sensitivity and selectivity for detecting carboxylic acids and phenols?

- Methodological Answer :

- Sensitivity : Pentafluorobenzyl esters exhibit 10–100x lower detection limits in NCI-MS compared to acetyl or trimethylsilyl derivatives due to high electron affinity of the pentafluorobenzyl group .

- Selectivity : PFB derivatives reduce co-elution issues in complex matrices (e.g., urine, plasma) by generating distinct fragmentation patterns (e.g., m/z [M−181]⁻ ions) .

- Limitations : PFB derivatives may require longer reaction times than acetylation, and hydrolysis susceptibility necessitates strict anhydrous conditions .

Q. What are the critical considerations for validating a GC-MS method using this compound as a derivatizing agent?

- Methodological Answer :

- Linearity and LOD : Calibration curves (1–500 ng/mL) with R² >0.99 and limits of detection (LOD) ≤1 ng/mL are achievable using isotope dilution .

- Recovery studies : Spike-and-recovery tests in representative matrices (e.g., plasma, water) should show recoveries of 85–115% .

- Stability testing : Evaluate derivative stability under storage conditions (e.g., −80°C for ≤6 months) and during autosampler residence times .

- Cross-validation : Compare results with LC-MS/MS or alternative derivatization methods (e.g., BF3/methanol) to confirm robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.